- 1,3-Bis(diphenylphosphino)propane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Cas no 90858-86-9 (4-Bromo-5-methoxy-1H-indole)

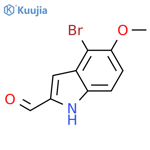

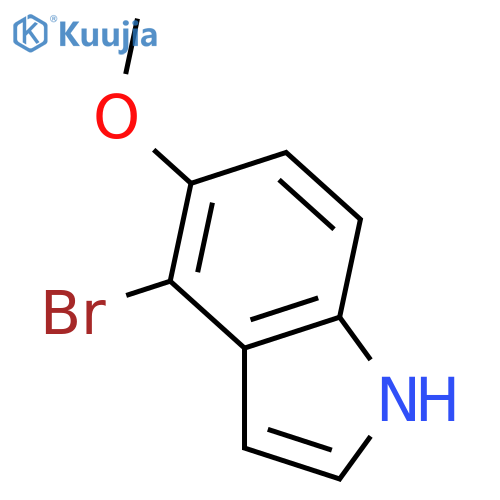

4-Bromo-5-methoxy-1H-indole structure

商品名:4-Bromo-5-methoxy-1H-indole

4-Bromo-5-methoxy-1H-indole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-methoxy-1H-indole

- 4-Bromo-5-methoxyindole

- 2(5H)-Furanone,4-bromo-5-methoxy

- 4-bromo-5-methoxy-5H-furan-2-one

- 4-Bromo-5-methoxyfuran-2(5H)-one

- 1H-Indole, 4-broMo-5-Methoxy-

- AK144751

- 4-brom-5-methoxy-1H-indole

- FPSVUEYKYLKRJL-UHFFFAOYSA-N

- BBL102251

- STL556050

- FCH1379083

- AX8244126

- 4-Bromo-5-methoxy-1H-indole (ACI)

- 90858-86-9

- DS-7952

- SCHEMBL1998130

- MFCD12973810

- AKOS017343675

- DB-340161

- EN300-345748

- AU-004/43508091

- Z1269188720

- SY031152

- PB43813

-

- MDL: MFCD12973810

- インチ: 1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3

- InChIKey: FPSVUEYKYLKRJL-UHFFFAOYSA-N

- ほほえんだ: BrC1C2=C(NC=C2)C=CC=1OC

計算された属性

- せいみつぶんしりょう: 224.97900

- どういたいしつりょう: 224.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 25

じっけんとくせい

- 密度みつど: 1.591±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 349.2±22.0°C at 760 mmHg

- フラッシュポイント: 165.0±22.3 °C

- ようかいど: 極微溶性(0.61 g/l)(25ºC)、

- PSA: 25.02000

- LogP: 2.93900

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-Bromo-5-methoxy-1H-indole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H317

- 警告文: P280

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromo-5-methoxy-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-5-methoxy-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB393510-1 g |

4-Bromo-5-methoxy-1H-indole, 95%; . |

90858-86-9 | 95% | 1g |

€468.00 | 2023-04-25 | |

| abcr | AB393510-5 g |

4-Bromo-5-methoxy-1H-indole, 95%; . |

90858-86-9 | 95% | 5g |

€1,159.00 | 2022-03-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1192-100MG |

4-bromo-5-methoxy-1H-indole |

90858-86-9 | 97% | 100MG |

¥ 297.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1192-5G |

4-bromo-5-methoxy-1H-indole |

90858-86-9 | 97% | 5g |

¥ 5,412.00 | 2023-04-13 | |

| Chemenu | CM129965-5g |

4-bromo-5-methoxy-1H-indole |

90858-86-9 | 95%+ | 5g |

$851 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF097-1g |

4-Bromo-5-methoxy-1H-indole |

90858-86-9 | 98% | 1g |

2304.0CNY | 2021-08-04 | |

| TRC | B711243-100mg |

4-Bromo-5-methoxy-1H-indole |

90858-86-9 | 100mg |

$ 95.00 | 2022-06-01 | ||

| Chemenu | CM129965-250mg |

4-bromo-5-methoxy-1H-indole |

90858-86-9 | 95%+ | 250mg |

$60 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1227326-5g |

4-bromo-5-methoxy-1H-indole |

90858-86-9 | 95% | 5g |

$860 | 2024-06-03 | |

| Apollo Scientific | OR480279-1g |

4-Bromo-5-methoxy-1H-indole |

90858-86-9 | 98% | 1g |

£160.00 | 2024-05-25 |

4-Bromo-5-methoxy-1H-indole 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Carbonylchlorobis(triphenylphosphine)rhodium Solvents: p-Xylene ; 80 °C

リファレンス

4-Bromo-5-methoxy-1H-indole Raw materials

4-Bromo-5-methoxy-1H-indole Preparation Products

4-Bromo-5-methoxy-1H-indole 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

90858-86-9 (4-Bromo-5-methoxy-1H-indole) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90858-86-9)4-Bromo-5-methoxy-1H-indole

清らかである:99%

はかる:5g

価格 ($):481.0